molecular formula C15H21NO4 B6145343 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid CAS No. 143567-11-7

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Cat. No.: B6145343
CAS No.: 143567-11-7
M. Wt: 279.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various peptides and other complex molecules due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 3-methylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other molecules where such properties are desirable .

Properties

CAS No.

143567-11-7

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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